REACTION_CXSMILES
|
[O:1]=[C:2]([C:9]([F:12])([F:11])[F:10])[CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5].C(O)[C:14]1[CH:19]=[CH:18]C=[CH:16][CH:15]=1>C(O)C>[O:1]=[C:2]([C:9]([F:10])([F:11])[F:12])[CH2:3][C:4]([O:6][CH2:7][C:8]1[CH:18]=[CH:19][CH:14]=[CH:15][CH:16]=1)=[O:5]
|
Name
|
|
Quantity
|
25 g
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Type
|
reactant
|
Smiles
|
O=C(CC(=O)OCC)C(F)(F)F
|
Name
|
|
Quantity
|
14 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
being distilled from the reaction mixture
|
Type
|
DISTILLATION
|
Details
|
The resulting pale yellow oil was distilled under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(CC(=O)OCC1=CC=CC=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26.1 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |